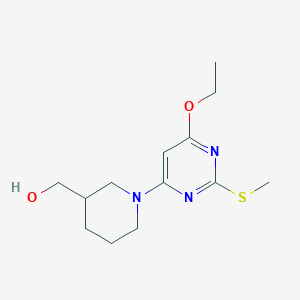

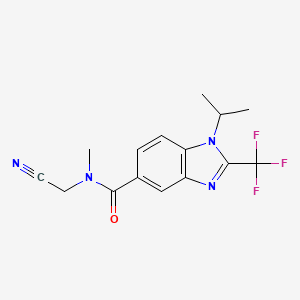

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Electrochemical Oxidation

The indirect electrochemical oxidation of piperidin-4-ones, which shares structural similarities with the compound , has been demonstrated to lead to α-hydroxyketals. This process, conducted in an undivided cell with sodium iodide/sodium methoxide system in methanol, achieves substance yields of 50–80% and current yields of 50–65% (Elinson et al., 2006).

Crystal Structure Analysis

Risperidone N-oxide hydrogen peroxide methanol solvate's crystal structure reveals insights into compound stabilization via O—H⋯O and C—H⋯O interactions. The study of such solvates aids in understanding how different components influence molecular conformation and packing in crystals (Ravikumar et al., 2005).

Synthesis of Novel Compounds

The three-component synthesis and characterization of novel pyridine derivatives highlight the versatility of piperidine as a building block for creating complex structures. This synthesis approach, using malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol, exemplifies the compound's potential in facilitating diverse chemical reactions (Wu Feng, 2011).

Antimicrobial Activity

New pyridine derivatives synthesized from amino substituted benzothiazoles and chloropyridine-carboxylic acid, using a structure similar to the queried compound, exhibit variable and modest antimicrobial activity. This highlights the potential for developing antimicrobial agents through structural modification of piperidine derivatives (Patel et al., 2011).

Catalytic N-Alkylation

The catalytic N-alkylation of amines with primary alcohols over halide clusters, involving piperidine and methanol, demonstrates the compound's utility in synthesizing N-methylated piperidines. Such processes are vital for producing various chemical intermediates and pharmaceuticals (Kamiguchi et al., 2007).

Quantum Chemical and Molecular Dynamics Studies

The study on corrosion inhibition by piperidine derivatives on iron surfaces through quantum chemical calculations and molecular dynamics simulations reveals the potential of such compounds in protecting metals from corrosion. This application is crucial for industrial settings where metal longevity is desired (Kaya et al., 2016).

特性

IUPAC Name |

[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-3-18-12-7-11(14-13(15-12)19-2)16-6-4-5-10(8-16)9-17/h7,10,17H,3-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGKDHSXUNKWFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCCC(C2)CO)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2968999.png)

![ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2969007.png)

![N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2969012.png)

![4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2969013.png)

![(E)-N-[(6-Chloro-1H-indol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2969014.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide](/img/structure/B2969015.png)

![[1-(Methylamino)cycloheptyl]methanol](/img/structure/B2969022.png)